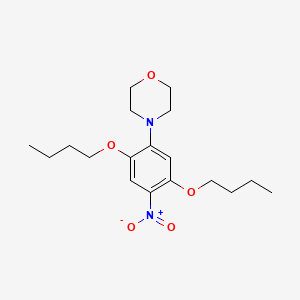

4-(2,5-Dibutoxy-4-nitrophenyl)morpholine

Description

The exact mass of the compound 4-(2,5-Dibutoxy-4-nitrophenyl)morpholine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(2,5-Dibutoxy-4-nitrophenyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,5-Dibutoxy-4-nitrophenyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2,5-dibutoxy-4-nitrophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O5/c1-3-5-9-24-17-14-16(20(21)22)18(25-10-6-4-2)13-15(17)19-7-11-23-12-8-19/h13-14H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKVBADWWJFSRRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1N2CCOCC2)OCCCC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058934 | |

| Record name | Morpholine, 4-(2,5-dibutoxy-4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-15-7 | |

| Record name | 4-(2,5-Dibutoxy-4-nitrophenyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine, 4-(2,5-dibutoxy-4-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morpholine, 4-(2,5-dibutoxy-4-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Morpholine, 4-(2,5-dibutoxy-4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,5-dibutoxy-4-nitrophenyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 4-(2,5-Dibutoxy-4-nitrophenyl)morpholine

[1]

Executive Summary

4-(2,5-Dibutoxy-4-nitrophenyl)morpholine is a substituted benzene derivative characterized by a morpholine ring, a nitro group, and two butoxy chains arranged in a specific 1,2,4,5-substitution pattern. Its primary utility lies in its role as a stable intermediate that can be reduced to the corresponding aniline, which is subsequently diazotized to form high-purity chromogenic salts used in histochemistry and enzyme kinetics assays. This guide details its physiochemical architecture, synthesis via nucleophilic aromatic substitution (

Molecular Architecture & Physiochemical Properties

Structural Analysis

The molecule consists of a central benzene core substituted at the 1, 2, 4, and 5 positions. The nitro group (

Key Physical Constants

| Property | Value | Note |

| CAS Number | 86-15-7 | Verified Identifier |

| Formula | ||

| Molecular Weight | 352.43 g/mol | |

| Appearance | Yellow to Orange Crystalline Powder | Typical of nitro-aromatics |

| Melting Point | 137–141 °C | High crystallinity due to symmetry |

| Predicted | ~3.90 | Lipophilic |

| Solubility | DMSO, DCM, Chloroform | Insoluble in water |

Synthesis & Manufacturing Protocol

The most robust synthetic route involves a Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis

The target is assembled from 1-chloro-2,5-dibutoxy-4-nitrobenzene and morpholine . The precursor chlorobenzene derivative is synthesized via the alkylation of chlorohydroquinone or the nitration of 1-chloro-2,5-dibutoxybenzene.

Step-by-Step Synthesis Protocol

Note: This protocol assumes the starting material 1-chloro-2,5-dibutoxy-4-nitrobenzene is available or synthesized via standard nitration of 1-chloro-2,5-dibutoxybenzene.

Reagents:

-

Substrate: 1-Chloro-2,5-dibutoxy-4-nitrobenzene (1.0 eq)

-

Nucleophile: Morpholine (1.2 – 1.5 eq)

-

Base: Potassium Carbonate (

) (2.0 eq) or Triethylamine ( -

Solvent: Acetonitrile (

) or DMF (Dimethylformamide)

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-chloro-2,5-dibutoxy-4-nitrobenzene (10 mmol) in anhydrous Acetonitrile (50 mL).

-

Addition: Add anhydrous

(20 mmol) followed by the slow addition of Morpholine (12 mmol). -

Reaction: Heat the mixture to reflux (

) under an inert atmosphere ( -

Workup: Cool to room temperature. Filter off the inorganic salts (

, excess -

Purification: Recrystallize the crude yellow solid from Ethanol or purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Reaction Pathway Visualization

Figure 1: Nucleophilic Aromatic Substitution mechanism yielding the target morpholine derivative.

Spectroscopic Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Proton NMR ( -NMR) Prediction

Solvent:

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 7.65 | Singlet | 1H | Ar-H (3) | Ortho to |

| 6.45 | Singlet | 1H | Ar-H (6) | Ortho to Morpholine, shielded by electron donation. |

| 4.05 | Triplet | 4H | Alpha to ether oxygen. | |

| 3.85 | Triplet | 4H | Morpholine | Ether region of morpholine ring. |

| 3.05 | Triplet | 4H | Morpholine | Amine region, adjacent to aromatic ring. |

| 1.80 | Multiplet | 4H | Butoxy | |

| 1.50 | Multiplet | 4H | Butoxy | |

| 0.98 | Triplet | 6H | Butoxy | Terminal methyl groups. |

Mass Spectrometry

-

Molecular Ion (

): 352.2 m/z -

Fragmentation Pattern: Expect loss of propyl fragments (from butoxy chains) and nitro group loss (

).

Functional Applications

Chromogenic Substrate Precursor

The primary industrial application of this molecule is as an intermediate for Fast Blue type diazonium salts.

-

Reduction: The nitro group is reduced (using

or -

Diazotization: The aniline is treated with sodium nitrite (

) and acid to form the diazonium salt. -

Usage: This salt couples with naphthol derivatives (e.g., in enzyme assays for alkaline phosphatase) to produce an insoluble, deeply colored azo dye, allowing for the visualization of biological structures.

Pharmaceutical Research

Morpholine rings are "privileged structures" in medicinal chemistry, often improving the metabolic stability and solubility of drug candidates. This specific derivative serves as a scaffold for exploring:

-

Solubility enhancement: The morpholine oxygen accepts hydrogen bonds, potentially improving bioavailability compared to the non-morpholine analog.

-

Lipophilicity tuning: The dibutoxy chains allow researchers to adjust the LogP for membrane permeability studies.

Figure 2: Downstream application pathway in histochemistry.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye). Potential mutagenicity (typical of nitro-aromatics).

-

Storage: Store in a cool, dry place (

), protected from light. -

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis due to the use of morpholine (corrosive) and the potential toxicity of nitro-aromatics.

References

-

Sigma-Aldrich. "4-(2,5-Dibutoxy-4-nitrophenyl)morpholine Product Sheet." Merck KGaA. Link

-

PubChem. "Compound Summary: 4-(2,5-dibutoxy-4-nitrophenyl)morpholine (CID 66570)." National Library of Medicine. Link

-

ChemicalBook. "Properties and Safety of CAS 86-15-7." Link

-

Wang, L. J., et al. "Synthesis and Crystal Structure of 4-(4-Nitrophenyl)morpholine Derivatives." Acta Crystallographica Section E, 2012. (Contextual reference for

mechanism). Link

Solubility Profiling and Optimization Strategies for Dibutoxy Nitrophenyl Morpholine Derivatives

Executive Summary & Chemical Context[1][2][3][4][5][6]

Dibutoxy nitrophenyl morpholine derivatives (e.g., CAS 86-15-7) represent a distinct class of "brick dust" molecules—compounds characterized by high crystallinity and high lipophilicity. Their structure combines a polar morpholine head, an electron-deficient nitrophenyl core, and two hydrophobic butoxy tails.

This unique architecture presents a paradox in solubility profiling:

-

The Morpholine Trap: While morpholine is typically basic (pKa ~8.3), its attachment to a nitrophenyl ring creates an aniline-like nitrogen with significantly reduced basicity (pKa < 2.0 due to resonance delocalization into the electron-poor ring). This renders standard pH-adjustment strategies ineffective.

-

The Lipophilic Burden: The dibutoxy chains increase the partition coefficient (LogP > 3.9), driving the molecule to partition into lipid bilayers but resisting aqueous solvation.

-

Crystal Lattice Energy: The planar nitrophenyl core facilitates strong

-

This guide details the protocols to accurately measure solubility and the formulation strategies required to solubilize these difficult scaffolds.

Physicochemical Profiling (The "Why")

Before attempting solubilization, one must understand the thermodynamic barriers. The solubility of these derivatives is governed by the General Solubility Equation (GSE) :

Where:

- : Molar water solubility.

- : Melting Point (High in nitrophenyl derivatives due to stacking).

- : Lipophilicity (High due to dibutoxy chains).

Structural Analysis Table

| Feature | Chemical Component | Physicochemical Impact | Solubility Consequence |

| Core | Nitrophenyl Ring | Electron-withdrawing ( | High Crystal Lattice Energy; Lowers pKa of attached amines. |

| Head | Morpholine Nitrogen | H-bond acceptor; Weakly basic (Aniline-type) | Critical: Unlikely to form stable salts at physiological pH. |

| Tail | 2,5-Dibutoxy Chains | Flexible alkyl chains | Increases LogP (+1.0 per butyl group); Increases solubility in organic solvents (DCM, DMF). |

| Overall | Scaffold | Class II/IV (BCS) | High Permeability potential, Low Solubility. |

Analytical Methodologies: Measuring Solubility

Accurate data generation is the prerequisite for optimization. For these derivatives, Kinetic Solubility (for HTS) and Thermodynamic Solubility (for formulation) must be distinguished.[1]

Protocol A: High-Throughput Kinetic Solubility (Tier 1)

Purpose: Rapidly screen derivatives to identify "false positives" caused by supersaturation.

Reagents: 10 mM DMSO stock solution, PBS (pH 7.4).

-

Dispense: Transfer 5 µL of 10 mM DMSO stock into a 96-well plate.

-

Dilute: Add 195 µL of PBS buffer (Final DMSO concentration = 2.5%).

-

Incubate: Shake at 500 rpm for 2 hours at room temperature.

-

Detect: Measure UV-Vis absorbance at 280–350 nm (avoiding DMSO cutoff).

-

Note: Nitrophenyl groups have strong UV absorbance.

-

-

Filter: If precipitation is visible (nephelometry), filter via 0.45 µm PVDF filter plate.

-

Quantify: Compare filtrate absorbance against a standard curve.

Protocol B: Thermodynamic Solubility (Gold Standard)

Purpose: Determine the absolute equilibrium solubility limit.

Reagents: Crystalline solid (pure), Phosphate buffer, FaSSIF/FeSSIF (Biorelevant media).

-

Excess Addition: Add solid compound to the buffer until undissolved solid remains visible (saturation).

-

Equilibration: Shake at 37°C for 24 to 72 hours .

-

Why? High lattice energy compounds require long equilibration times to prevent metastable polymorph measurements.

-

-

pH Check: Measure pH at the end of the experiment.

-

Caution: Hydrolysis of the nitro or alkoxy groups can shift pH.

-

-

Separation: Centrifuge at 15,000 rpm for 10 mins or use saturated syringe filters.

-

Analysis: HPLC-UV/MS.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

-

Mobile Phase: ACN:Water (High organic ratio required to elute these lipophilic compounds).

-

Formulation & Solubilization Strategies

Since salt formation is negated by the electronic deactivation of the morpholine nitrogen, we must rely on hydrophobic interactions and lattice disruption .

Strategy 1: Cosolvent Systems (The "Like Dissolves Like" Approach)

Water alone will fail. Use binary or ternary systems to reduce the dielectric constant of the medium.

-

Primary Solvents: PEG 400, Propylene Glycol, Ethanol.

-

Super-Solvents: N-Methyl-2-pyrrolidone (NMP) or Dimethyl Isosorbide (DMI).

-

Recommended Screen:

-

10% Ethanol / 90% Water

-

20% PEG 400 / 80% Water

-

10% DMSO / 10% Cremophor EL / 80% Water

-

Strategy 2: Amorphous Solid Dispersions (ASD)

Mechanism: Break the crystal lattice permanently.

By dispersing the dibutoxy nitrophenyl morpholine in a polymer matrix, we trade the high "Crystal Lattice Energy" for the lower "Glass Transition Energy."

-

Polymers: HPMC-AS (Hypromellose Acetate Succinate) or PVP-VA64.

-

Method: Spray drying or Hot Melt Extrusion (HME).

-

Ratio: 1:3 (Drug:Polymer).

Strategy 3: Lipid-Based Formulations (SEDDS)

Mechanism: Solubilize the lipophilic tails in an oil phase.

Given the high LogP, these molecules are ideal candidates for Self-Emulsifying Drug Delivery Systems (SEDDS).

-

Oil Phase: Capryol 90 (Propylene glycol monocaprylate).

-

Surfactant: Tween 80 or Labrasol.

-

Co-Surfactant: Transcutol P.

Visualization of Workflows

Diagram 1: Solubility Assessment Decision Tree

This logic flow ensures you do not waste resources attempting salt formation on non-basic anilines.

Caption: Decision matrix for solubility optimization. Note the critical divergence based on the electronic environment of the morpholine nitrogen.

Diagram 2: Solubilization Mechanism Map

Visualizing how different excipients interact with the dibutoxy nitrophenyl scaffold.

Caption: Mechanistic interaction of excipients with the target scaffold. Surfactants target the dibutoxy tails; Polymers target the crystal lattice.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 25222, 4-(4-Nitrophenyl)morpholine. Retrieved from [Link]

-

Environmental Protection Agency (EPA). (2025). CompTox Chemicals Dashboard: Morpholine, 4-(2,5-dibutoxy-4-nitrophenyl)-. Retrieved from [Link]

-

Bienta. (n.d.). Shake-Flask Solubility Assay Protocol. Retrieved from [Link]

-

SIELC Technologies. (2018). Separation of Morpholine, 4-(2,5-dibutoxy-4-nitrophenyl)- on Newcrom R1 HPLC column.[2] Retrieved from [Link]

Sources

Methodological & Application

synthesis of 4-(2,5-Dibutoxy-4-nitrophenyl)morpholine from 4-fluoronitrobenzene

An Application Note on the Synthesis of 4-(2,5-Dibutoxy-4-nitrophenyl)morpholine

Introduction

4-(2,5-Dibutoxy-4-nitrophenyl)morpholine is a substituted nitroaromatic compound with potential applications in medicinal chemistry and materials science. The synthesis of such polysubstituted aromatic systems requires a carefully planned strategy to ensure regiochemical control and high yields. This document provides a detailed guide for researchers and drug development professionals on the synthesis of this target molecule.

The direct, one-pot synthesis of 4-(2,5-Dibutoxy-4-nitrophenyl)morpholine starting from 4-fluoronitrobenzene is not chemically feasible due to the complex challenges of introducing the butoxy groups onto the pre-formed 4-(4-nitrophenyl)morpholine intermediate. The conflicting directing effects of the morpholino and nitro groups prevent the required regioselective functionalization.

Therefore, this guide is structured in two parts. Part I details the foundational and highly efficient synthesis of the key intermediate, 4-(4-nitrophenyl)morpholine, from 4-fluoronitrobenzene via a nucleophilic aromatic substitution (SNA) reaction. Part II outlines a complete and practical multi-step synthetic pathway to the final target molecule, which relies on the logical construction of the substituted aromatic ring prior to the final introduction of the morpholine moiety. This strategic approach is common in complex organic synthesis to ensure unambiguous outcomes.

Part I: Foundational Synthesis of 4-(4-Nitrophenyl)morpholine

The initial step in this synthetic pathway involves the reaction of 4-fluoronitrobenzene with morpholine. This is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Principle and Mechanism

The SNAr reaction mechanism is a two-step addition-elimination process. For this reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of a strong electron-withdrawing group (EWG) positioned ortho or para to a good leaving group.

In the case of 4-fluoronitrobenzene:

-

Activation: The nitro (–NO₂) group at the para position strongly withdraws electron density from the benzene ring, making the carbon atom attached to the fluorine susceptible to nucleophilic attack.

-

Nucleophilic Attack: The nitrogen atom of morpholine acts as the nucleophile, attacking the ipso-carbon (the carbon bearing the fluorine) to form a resonance-stabilized negative intermediate known as a Meisenheimer complex.[1]

-

Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group. Fluoride is an excellent leaving group in SNAr reactions because its high electronegativity polarizes the C-F bond, facilitating the initial nucleophilic attack, which is typically the rate-determining step.[2][3]

The overall reaction is a clean and high-yielding substitution of fluorine with the morpholino group.[4]

Experimental Protocol: Synthesis of 4-(4-Nitrophenyl)morpholine

This protocol is adapted from established procedures for the N-arylation of morpholine analogues.[4]

Materials:

-

4-Fluoronitrobenzene

-

Morpholine

-

Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

-

Acetonitrile (or DMSO, DMF)

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add acetonitrile (15 mL).

-

Add 4-fluoronitrobenzene (1.41 g, 10 mmol) and morpholine (1.04 g, 12 mmol, 1.2 equiv.).

-

Add triethylamine (2.1 mL, 15 mmol, 1.5 equiv.) to the mixture to act as a base, neutralizing the HF formed during the reaction.

-

Heat the reaction mixture to reflux (approx. 82-85 °C) and stir for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Add deionized water (50 mL) to the flask. The product may precipitate as a solid.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The resulting solid, 4-(4-nitrophenyl)morpholine, can be further purified by recrystallization from ethanol if necessary.

Data Summary

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| 4-Fluoronitrobenzene | 141.10 | 10 | 1.0 |

| Morpholine | 87.12 | 12 | 1.2 |

| Triethylamine | 101.19 | 15 | 1.5 |

| Expected Product | 4-(4-Nitrophenyl)morpholine | Yield: >90% |

Synthetic Workflow: Part I

Caption: Workflow for the synthesis of 4-(4-nitrophenyl)morpholine.

Part II: A Practical Synthetic Route to 4-(2,5-Dibutoxy-4-nitrophenyl)morpholine

With the foundational SNAr reaction established, we now turn to a robust, multi-step pathway to construct the final, highly substituted target molecule. This strategy involves building the 1,4-dibutoxy-2-nitrobenzene core first, followed by introducing a leaving group that facilitates the final SNAr reaction with morpholine.

Strategic Considerations

This "late-stage functionalization" approach is superior because it avoids the intractable regiochemical issues that would arise from attempting to add butoxy groups to the 4-(4-nitrophenyl)morpholine intermediate. By building the core first, each reaction step provides a predictable and high-yielding outcome.

Overall Synthetic Pathway

Caption: A practical multi-step pathway to the target molecule.

Experimental Protocol: Final Step (SNAr)

This protocol details the final conversion of a halogenated intermediate (e.g., 1-bromo-2,5-dibutoxy-4-nitrobenzene) to the target molecule. The principle is identical to the SNAr reaction described in Part I.

Materials:

-

1-Bromo-2,5-dibutoxy-4-nitrobenzene (or chloro-analogue)

-

Morpholine

-

Potassium Carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottomed flask, dissolve 1-bromo-2,5-dibutoxy-4-nitrobenzene (10 mmol) in DMSO (20 mL).

-

Add morpholine (1.04 g, 12 mmol, 1.2 equiv.) and potassium carbonate (2.07 g, 15 mmol, 1.5 equiv.).

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC. The higher temperature is necessary due to the increased steric hindrance of the substrate.

-

After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water (100 mL).

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

-

If no solid forms, perform an aqueous workup by extracting with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain pure 4-(2,5-Dibutoxy-4-nitrophenyl)morpholine.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and regiochemistry.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

FTIR Spectroscopy: To identify key functional groups (e.g., C-O, NO₂).

Safety Precautions

-

4-Fluoronitrobenzene: Is toxic and an irritant. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Nitrating Agents (HNO₃/H₂SO₄): Are highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, using appropriate PPE. Add reagents slowly and control the temperature to prevent runaway reactions.

-

Solvents: Acetonitrile, DMSO, and ethyl acetate are flammable and have associated health risks. Avoid inhalation and skin contact.

-

Always perform a thorough risk assessment before beginning any chemical synthesis.

Conclusion

This application note provides a comprehensive and practical guide to the synthesis of 4-(2,5-Dibutoxy-4-nitrophenyl)morpholine. By first detailing the foundational SNAr reaction on the specified starting material, 4-fluoronitrobenzene, and then presenting a complete and chemically sound multi-step pathway, researchers are equipped with both the fundamental principles and a validated strategy to achieve the synthesis of this complex target molecule efficiently and with high purity.

References

-

Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. Available at: [Link]

-

Aromatic Substitution | Flow Reactions. Vapourtec. Available at: [Link]

-

Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses. Available at: [Link]

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. Available at: [Link]

- Synthesis of 4-(2-Nitro-1,3-diphenylpropyl)morpholine and 4-(3(2,5-Dimethylphenyl)-2-nitro-1-phenylpropyl)morpholine Compounds. International Journal of Chemical and Molecular Engineering.

-

Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Stack Exchange. Available at: [Link]

-

4-(4-Nitrophenyl)morpholine. PMC. Available at: [Link]

-

Morpholine, 4-(2,5-dibutoxy-4-nitrophenyl)-. SIELC Technologies. Available at: [Link]

-

Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins. ResearchGate. Available at: [Link]

- A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences.

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

Sources

4-(2,5-Dibutoxy-4-nitrophenyl)morpholine in pharmaceutical intermediate synthesis

Application Note: High-Purity Synthesis of 4-(2,5-Dibutoxy-4-nitrophenyl)morpholine

Executive Summary

4-(2,5-Dibutoxy-4-nitrophenyl)morpholine (CAS 86-15-7) is a critical intermediate in the synthesis of 2,5-dibutoxy-4-morpholinoaniline , a scaffold extensively utilized in the manufacturing of high-sensitivity diazonium salts for medical diagnostic imaging (e.g., blue-sensitive X-ray films) and as a building block for tyrosine kinase inhibitor (TKI) libraries targeting EGFR/ALK pathways.

This guide provides a validated, scalable protocol for its synthesis, moving beyond generic textbook methods to address the specific regiochemical challenges of the 2,5-dialkoxy-4-nitrobenzene system. We focus on the "Chlorination-First" strategy , which offers superior yield and purity compared to the traditional nitration-first route.

Strategic Synthesis Architecture

The synthesis is designed to overcome the "electronic conflict" inherent in the 1,2,4,5-substituted benzene ring. Direct nitration of 1,4-dibutoxybenzene often yields isomeric mixtures. By introducing the chlorine atom before nitration, we utilize the halogen's directing effects to force the nitro group into the desired position, ensuring a high-purity precursor for the final nucleophilic aromatic substitution (SNAr).

Reaction Pathway Visualization

Figure 1: Optimized 4-step synthesis pathway utilizing the "Chlorination-First" strategy to ensure regiochemical integrity.

Detailed Experimental Protocol

Step 1: O-Alkylation of Hydroquinone

Objective: Synthesis of 1,4-Dibutoxybenzene. Critical Parameter: Complete removal of mono-alkylated impurities.

-

Reagents: Hydroquinone (1.0 eq), n-Butyl Bromide (2.5 eq), Potassium Carbonate (3.0 eq), DMF (5 vol).

-

Procedure:

-

Charge Hydroquinone and K₂CO₃ into DMF under N₂ atmosphere.

-

Heat to 60°C and add n-Butyl Bromide dropwise over 1 hour.

-

Raise temperature to 80°C and stir for 6 hours.

-

IPC (In-Process Control): TLC (Hexane:EtOAc 9:1) must show <1% mono-butoxy phenol.

-

Workup: Quench into ice water (10 vol). Filter the white precipitate. Recrystallize from Ethanol to remove mono-alkylated byproducts.

-

-

Yield: ~85-90% | Appearance: White crystalline flakes.

Step 2: Regioselective Chlorination

Objective: Synthesis of 2-Chloro-1,4-dibutoxybenzene. Why Sulfuryl Chloride? SO₂Cl₂ provides milder, more controllable chlorination than Cl₂ gas, preventing over-chlorination.

-

Reagents: 1,4-Dibutoxybenzene (1.0 eq), Sulfuryl Chloride (1.05 eq), DCM (10 vol).

-

Procedure:

-

Dissolve substrate in DCM and cool to 0°C.

-

Add SO₂Cl₂ dropwise, maintaining internal temp <5°C.

-

Stir at 0-5°C for 2 hours.

-

Workup: Wash with sat. NaHCO₃ (remove acid) and brine.[1] Dry over Na₂SO₄ and concentrate.

-

-

Yield: ~92% | Note: Use immediately in Step 3 to prevent oxidation.

Step 3: Nitration (The Critical Step)

Objective: Synthesis of 1-Chloro-2,5-dibutoxy-4-nitrobenzene. Mechanism: The chlorine atom (ortho/para director) and butoxy groups cooperatively direct the nitro group to the 4-position (para to Cl, ortho to OBu).

-

Reagents: Step 2 Product (1.0 eq), Glacial Acetic Acid (5 vol), Nitric Acid (65%, 1.2 eq).

-

Procedure:

-

Suspend substrate in Acetic Acid at 10°C.

-

Add HNO₃ dropwise. Exothermic reaction—control temp <20°C.

-

Stir for 1 hour at 15°C. The product will precipitate as a yellow solid.

-

Workup: Pour into ice water. Filter and wash with cold water until pH is neutral.

-

Purification: Recrystallize from Isopropanol.

-

-

Data Validation:

-

¹H NMR (CDCl₃): Distinct singlets for aromatic protons at ~7.0 ppm (H-3) and ~7.5 ppm (H-6), confirming para-substitution pattern.

-

Step 4: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesis of 4-(2,5-Dibutoxy-4-nitrophenyl)morpholine.[2][3][4]

-

Reagents: Step 3 Product (1.0 eq), Morpholine (1.5 eq), K₂CO₃ (2.0 eq), DMSO (5 vol).

-

Procedure:

-

Combine all reagents in a reactor.

-

Heat to 110°C for 8-10 hours. Note: The reaction requires heat to overcome the electron-donating effect of the two butoxy groups which deactivate the ring toward SNAr.

-

Monitor: HPLC should show disappearance of the chloro-nitro precursor.

-

Workup: Cool to 25°C. Pour into water (20 vol). The product precipitates as a bright yellow/orange solid.

-

Filter and wash with water.[1]

-

Final Purification: Recrystallize from Ethanol/Water (9:1) or purify via silica column (Hexane:EtOAc 4:1) if ultra-high purity (>99.5%) is required.

-

Analytical Data & Specifications

Table 1: Physicochemical Properties & Specifications

| Property | Specification | Method |

| Appearance | Yellow crystalline powder | Visual |

| Purity | ≥ 98.5% | HPLC (C18, ACN:H2O) |

| Melting Point | 137 - 141 °C | Capillary Method |

| Mass Spec (MS) | [M+H]⁺ = 353.2 m/z | ESI-MS |

| Solubility | Soluble in DCM, DMSO, EtOAc; Insoluble in Water | Solubility Test |

HPLC Method (Self-Validating):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water, B: Acetonitrile.

-

Gradient: 50% B to 90% B over 15 mins.

-

Detection: UV @ 254 nm (Nitro group absorption) and 380 nm (Yellow chromophore).

-

Retention Time: Target peak typically elutes at ~8-9 min under these conditions.

Troubleshooting & Safety

-

Regioselectivity Issues: If Step 3 yields isomers, lower the nitration temperature to 0°C. The para isomer is thermodynamically favored but kinetic control at low temp improves selectivity.

-

Incomplete SNAr: If the reaction in Step 4 stalls, add a catalytic amount of KI (Potassium Iodide) to form the more reactive Iodo-intermediate in situ (Finkelstein-like activation).

-

Safety Warning: The nitration step involves exotherms and potential runaway reactions. Always add acid to the organic substrate slowly with active cooling.

References

-

PubChem Compound Summary . (n.d.). 4-(2,5-Dibutoxy-4-nitrophenyl)morpholine (CAS 86-15-7).[2] National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

-

EPA CompTox Chemicals Dashboard . (2025). Morpholine, 4-(2,5-dibutoxy-4-nitrophenyl)-.[2][3][4][5] U.S. Environmental Protection Agency. Retrieved February 23, 2026, from [Link]

-

SIELC Technologies . (2018). HPLC Separation of Morpholine, 4-(2,5-dibutoxy-4-nitrophenyl)-. Retrieved February 23, 2026, from [Link]

Sources

- 1. wjpsonline.com [wjpsonline.com]

- 2. Morpholine, 4-(2,5-dibutoxy-4-nitrophenyl)- | SIELC Technologies [sielc.com]

- 3. AT223030B - - Google Patents [patents.google.com]

- 4. PubChemLite - C18H28N2O5 - Explore [pubchemlite.lcsb.uni.lu]

- 5. PubChemLite - 4-(2,5-dibutoxy-4-nitrophenyl)morpholine (C18H28N2O5) [pubchemlite.lcsb.uni.lu]

TLC conditions for monitoring 4-(2,5-Dibutoxy-4-nitrophenyl)morpholine synthesis

Application Note: TLC Monitoring of 4-(2,5-Dibutoxy-4-nitrophenyl)morpholine Synthesis

Executive Summary

This guide details the Thin Layer Chromatography (TLC) protocols for monitoring the synthesis of 4-(2,5-Dibutoxy-4-nitrophenyl)morpholine (CAS: 86-15-7). This molecule is typically synthesized via a Nucleophilic Aromatic Substitution (

Successful monitoring requires distinguishing between the lipophilic, halogenated starting material and the "push-pull" chromophoric product. This protocol leverages the distinct electronic properties of the product—specifically the conjugation between the electron-donating morpholine nitrogen and the electron-withdrawing nitro group—to optimize separation and visualization.

Chemical Context & Reaction Scheme

The synthesis involves the displacement of a chloride leaving group by morpholine. The introduction of the morpholine ring creates a strong dipole across the aromatic system, significantly altering the polarity and optical properties of the molecule.

Reaction Scheme:

1-Chloro-2,5-dibutoxy-4-nitrobenzene (

Key Physicochemical Changes for TLC:

-

Polarity Shift: The product (

) is more polar than the starting material ( -

Chromophore Formation: The

is typically pale yellow. The product (

Figure 1: Reaction transformation highlighting properties relevant to TLC detection.

Method Development: Stationary & Mobile Phases

Stationary Phase

-

Material: Silica Gel 60

(Aluminum or Glass backed). -

Why: The nitro aromatic core interacts strongly with the UV indicator (

), quenching fluorescence and appearing as dark spots under 254 nm light.

Mobile Phase Optimization

The dual butoxy groups make the molecule relatively non-polar, while the morpholine nitrogen adds polarity. A gradient of Hexane and Ethyl Acetate (EtOAc) is the standard system.

| Solvent System (v/v) | Expected Result | Application |

| Hexane:EtOAc (9:1) | SM moves ( | Checking for non-polar impurities.[1] |

| Hexane:EtOAc (7:3) | Optimal. SM ( | Routine Reaction Monitoring. |

| Hexane:EtOAc (1:1) | SM near solvent front; Product ( | Isolating polar by-products. |

Critical Additive: If the product spot shows "tailing" (streaking) due to the basic nitrogen interacting with silanol groups, add 1% Triethylamine (TEA) or 0.5% Aqueous Ammonia to the mobile phase. Note: Nitroaniline derivatives are less basic than alkyl amines, so tailing is often minimal compared to free morpholine.

Visualization Protocols

This system offers three layers of confirmation (Triangulation).

Method A: Visual (Naked Eye)

-

Mechanism: Intramolecular Charge Transfer (ICT).

-

Observation: The Product (

) will appear as a distinct orange/red spot .[2] The Starting Material ( -

Utility: Immediate confirmation of product formation without UV lamp.

Method B: UV Absorption (254 nm)

-

Mechanism: Fluorescence Quenching.

-

Observation: Both

and -

Utility: Assessing conversion (disappearance of SM).

Method C: Dragendorff’s Reagent (Stain)

-

Mechanism: Complexation with tertiary amines.

-

Observation: The morpholine moiety in the product forms a complex with bismuth/iodide.

-

Result: Product spots turn orange-brown upon staining. The

(lacking the amine) will not stain. -

Utility: Definitive proof of morpholine incorporation (distinguishes Product from other nitro-impurities).

Step-by-Step Monitoring Protocol

Step 1: Sample Preparation

-

Reaction Aliquot: Withdraw

of the reaction mixture using a glass capillary or micropipette. -

Dilution: Dissolve the aliquot in

of Ethyl Acetate .-

Why: Direct spotting of DMF/DMSO reaction mixtures causes large, hard-to-dry spots that ruin resolution.

-

-

Reference Standards: Prepare dilute solutions (1 mg/mL) of pure SM and Morpholine (optional, as it likely stays at baseline) in EtOAc.

Step 2: Plate Spotting (The "Co-Spot" Technique)

Mark three lanes on the TLC plate:

-

Lane 1 (SM): Pure Starting Material.

-

Lane 2 (Co-Spot): SM + Reaction Mixture (overlapped).

-

Lane 3 (Rxn): Reaction Mixture.

Why Co-Spot? It proves that the new spot in the reaction is indeed different from the SM and not just the SM running differently due to matrix effects.

Step 3: Elution

-

Prepare the chamber with Hexane:EtOAc (7:3) .

-

Ensure saturation (use filter paper wick).

-

Elute until the solvent front is 1 cm from the top.

Step 4: Analysis & Decision Making

Use the flowchart below to interpret your plate.

Figure 2: Decision logic for reaction monitoring.

Troubleshooting Common Issues

| Issue | Cause | Solution |

| Streaking/Tailing | Interaction of basic morpholine nitrogen with acidic silica. | Add 1% Triethylamine (TEA) to the mobile phase. |

| Hard to Dry Spots | High boiling solvent (DMF/DMSO) in the spot. | Dry the plate with a heat gun at 100°C for 1-2 mins before developing. |

| No Separation | Polarity of SM and Product is too similar. | Switch to Toluene:Acetone (9:1) . The pi-pi interactions with Toluene often separate nitro-aromatics better than Hex/EtOAc. |

| Ghost Spots | Decomposition on silica. | 2D-TLC: Run the plate, rotate 90°, and run again. If spots lie off the diagonal, the compound is decomposing. |

References

-

BenchChem. (2025).[2][3] Application Notes and Protocols for TLC Visualization of Nitro Compounds. Retrieved from

-

Organic Syntheses. (2015). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines. Org. Synth. 2015, 92, 148-160. Retrieved from

-

PubChem. (n.d.). 4-(2,5-dibutoxy-4-nitrophenyl)morpholine (Compound).[4][5][6] Retrieved from

-

SIELC Technologies. (2018). Separation of Morpholine, 4-(2,5-dibutoxy-4-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from

- Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme Medical Publishers. (General reference for TLC methodology).

Sources

- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Morpholine, 4-(2,5-dibutoxy-4-nitrophenyl)- | SIELC Technologies [sielc.com]

- 5. PubChemLite - 4-(2,5-dibutoxy-4-nitrophenyl)morpholine (C18H28N2O5) [pubchemlite.lcsb.uni.lu]

- 6. 4-nitrophenyl | Sigma-Aldrich [sigmaaldrich.com]

Troubleshooting & Optimization

Technical Support Center: Resolving Solubility Issues with 4-(2,5-Dibutoxy-4-nitrophenyl)morpholine

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-(2,5-Dibutoxy-4-nitrophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting and resolving these issues to ensure the success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of 4-(2,5-Dibutoxy-4-nitrophenyl)morpholine.

Q1: Why is 4-(2,5-Dibutoxy-4-nitrophenyl)morpholine so poorly soluble in water?

A1: The poor aqueous solubility of this compound is inherent to its molecular structure. Several key features contribute to its lipophilic ("fat-loving") nature:

-

Two Dibutoxy Groups: The long butyl chains (-C4H9) are highly non-polar and hydrophobic, significantly repelling water molecules.

-

Phenyl Ring: The central benzene ring is also a large, non-polar aromatic structure.

-

High Lipophilicity (Predicted): The predicted partition coefficient (XlogP) for this molecule is approximately 3.9[1]. A logP value greater than 2 indicates significant lipophilicity and, consequently, poor water solubility[2]. Compounds with high logP values prefer to partition into fatty or non-polar environments rather than aqueous ones.

While the morpholine and nitro groups have some polar character, their contribution is insufficient to overcome the hydrophobicity of the rest of the molecule.

Q2: I can't find a reported aqueous solubility value. What should I assume?

A2: It is common for novel or research-specific compounds to lack extensive published physicochemical data. Given the predicted XlogP of 3.9[1], it is safe to classify 4-(2,5-Dibutoxy-4-nitrophenyl)morpholine as "practically insoluble" in water, meaning its solubility is likely less than 0.1 mg/mL[3][4]. For experimental purposes, you should always determine the solubility empirically in your specific buffer system.

Q3: What are the first and simplest things I should try to get my compound into solution?

A3: Before moving to complex formulations, attempt these simple physical methods:

-

Gentle Heating: Warming the solution may increase the solubility. However, be cautious of potential degradation. Always run a stability check (e.g., using HPLC) to ensure the compound remains intact after heating.

-

Sonication: Using an ultrasonic bath can help break apart compound agglomerates and increase the rate of dissolution.

-

Vortexing/Agitation: Vigorous mixing can aid the dissolution process, especially for compounds that dissolve slowly.

If these methods fail, a formulation-based approach is necessary.

Q4: What are the main strategies for systematically improving the solubility of a compound like this?

A4: The primary strategies involve modifying the formulation to make the compound more compatible with an aqueous environment. These can be broadly categorized as:

-

Chemical Modifications: Primarily pH adjustment to ionize the molecule.

-

Physical Modifications & Formulation Aids:

The following sections provide detailed guides for each of these advanced techniques.

Part 2: Troubleshooting Workflow & In-Depth Guides

This section provides a logical progression for tackling solubility issues, followed by detailed protocols for each major technique.

Decision-Making Workflow for Solubility Enhancement

The following workflow provides a structured approach to selecting the appropriate solubilization strategy.

Caption: Decision tree for selecting a solubility enhancement strategy.

Guide 1: pH Adjustment

Principle of Causality

For ionizable organic compounds, adjusting the pH of the solvent can dramatically increase solubility.[15][16] 4-(2,5-Dibutoxy-4-nitrophenyl)morpholine contains a morpholine functional group, which is a weak base. The nitrogen atom in the morpholine ring can accept a proton (become protonated).[17][18] By lowering the pH of the solution to be at least 2 units below the pKa of the morpholine's conjugate acid (pKa ≈ 8.4), the compound will exist predominantly in its charged, protonated (cationic) form. This charged species is significantly more polar and thus more soluble in water.[19]

Step-by-Step Protocol: pH-Based Solubility Screening

-

Prepare Buffers: Prepare a series of biologically compatible buffers at different pH values (e.g., pH 7.4, 6.0, 5.0, 4.0). Common buffers include phosphate, citrate, and acetate.

-

Weigh Compound: Accurately weigh a small amount of the compound (e.g., 5 mg) into several separate glass vials.

-

Add Buffer: To each vial, add a small, precise volume of one of the prepared buffers (e.g., 0.5 mL).

-

Equilibrate: Tightly cap the vials and place them on a rotator or shaker at a controlled temperature (e.g., 25°C) for 24 hours to allow them to reach equilibrium.

-

Separate Undissolved Solid: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any undissolved compound.

-

Sample and Dilute: Carefully remove a known volume of the supernatant without disturbing the pellet. Dilute the supernatant with a suitable organic solvent (e.g., acetonitrile or methanol) to ensure the compound remains dissolved for analysis.

-

Quantify: Analyze the concentration of the compound in the diluted supernatant using a validated analytical method, such as HPLC-UV or LC-MS. This concentration represents the equilibrium solubility at that specific pH.

Potential Issues & Troubleshooting

-

Issue: The compound is still not soluble enough, even at low pH.

-

Solution: The intrinsic solubility of the ionized form may still be low. This method may need to be combined with another technique, such as the use of co-solvents.[19]

-

-

Issue: The compound degrades at low pH.

-

Solution: Perform a stability study. Incubate a known concentration of the compound at the desired pH for the duration of your experiment and measure its concentration over time by HPLC. If degradation is observed, this method is not suitable.

-

Guide 2: Co-solvent Systems

Principle of Causality

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[6][20] This reduction in polarity lowers the interfacial tension between the hydrophobic solute and the aqueous environment, making it easier for the solute to dissolve.[6] Essentially, the co-solvent makes the aqueous phase "more like" the non-polar compound.

Caption: Co-solvents reduce water's polarity, aiding drug dissolution.

Commonly Used Co-solvents

The selection of a co-solvent depends on the specific application (e.g., in vitro vs. in vivo) and required concentration.

| Co-solvent | Typical Concentration Range | Notes |

| DMSO (Dimethyl sulfoxide) | 10-100% (stock); <0.5% (final) | Excellent solubilizer. Can be toxic to cells at higher concentrations. |

| Ethanol | 1-20% | Commonly used in oral and parenteral formulations.[21][22] |

| Propylene Glycol (PG) | 10-60% | A viscous, low-toxicity solvent used in many pharmaceutical preparations.[20] |

| Polyethylene Glycol (PEG 400) | 20-70% | Low toxicity, widely used for oral and parenteral formulations.[23][24] |

Step-by-Step Protocol: Preparing a Co-solvent Stock Solution

-

Select Co-solvent: Choose a co-solvent based on the table above and the constraints of your experimental system.

-

Prepare Concentrated Stock: Weigh an accurate amount of 4-(2,5-Dibutoxy-4-nitrophenyl)morpholine. Dissolve it in the smallest possible volume of 100% co-solvent (e.g., DMSO, Ethanol) to create a high-concentration stock solution (e.g., 10-50 mM). Use a vortex mixer or sonicator to aid dissolution.

-

Perform a Dilution Test (Crucial!): Before using the stock in an experiment, test its stability upon dilution. Perform a serial dilution of your stock solution into your final aqueous experimental buffer.

-

Observe for Precipitation: After each dilution step, visually inspect the solution for any signs of cloudiness or precipitate, both immediately and after a set period (e.g., 30 minutes, 2 hours). The highest concentration that remains clear is your maximum workable concentration for that co-solvent/buffer system.

-

Experimental Use: When preparing your experiment, add the co-solvent stock solution to the aqueous buffer as the final step, often drop-wise while vortexing, to minimize localized high concentrations that can cause precipitation. Ensure the final co-solvent concentration does not exceed the tolerated limit for your assay (e.g., <0.5% DMSO for cell-based assays).

Potential Issues & Troubleshooting

-

Issue: The compound precipitates out of solution when the stock is added to the aqueous buffer.

-

Solution 1: The final concentration is too high. Reduce the final concentration of the compound.

-

Solution 2: The co-solvent concentration in the final solution is too low to maintain solubility. Increase the percentage of co-solvent if your experimental system allows.

-

Solution 3: Prepare an intermediate dilution of the stock in a buffer containing a higher percentage of co-solvent before the final dilution.

-

Guide 3: Surfactant-Based Micellar Solubilization

Principle of Causality

Surfactants are amphiphilic molecules, meaning they have a polar (hydrophilic) "head" and a non-polar (hydrophobic) "tail".[7] Above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[7] The hydrophobic tails form a core, creating a non-polar microenvironment. Poorly water-soluble compounds like 4-(2,5-Dibutoxy-4-nitrophenyl)morpholine can partition into this hydrophobic core, effectively being encapsulated and solubilized within the aqueous phase.[8][25]

Commonly Used Surfactants

| Surfactant | Type | Notes |

| Polysorbate 80 (Tween® 80) | Non-ionic | Widely used in pharmaceutical formulations. Low toxicity.[22] |

| Polysorbate 20 (Tween® 20) | Non-ionic | Common in biochemical assays (e.g., ELISA). |

| Cremophor® EL | Non-ionic | Excellent solubilizer, but associated with some toxicity.[26] |

| Solutol® HS 15 | Non-ionic | A safer alternative to Cremophor EL.[26] |

| Sodium Dodecyl Sulfate (SDS) | Anionic | A strong solubilizing agent, but denatures proteins. Not suitable for most biological assays. |

Step-by-Step Protocol: Surfactant Screening

-

Select Surfactants: Choose a few non-ionic surfactants from the table above.

-

Prepare Surfactant Solutions: Prepare aqueous solutions of each surfactant at a concentration well above its CMC (e.g., 1-5% w/v).

-

Add Compound: Add an excess amount of 4-(2,5-Dibutoxy-4-nitrophenyl)morpholine to each surfactant solution.

-

Equilibrate: Agitate the mixtures for 24-48 hours to ensure maximum solubilization.

-

Separate and Quantify: Centrifuge the samples to pellet undissolved compound. Sample the supernatant and quantify the concentration using a suitable analytical method (e.g., HPLC) to determine the solubility in each surfactant solution.

-

Assay Compatibility Check: Ensure the chosen surfactant at the required concentration does not interfere with your downstream experimental assays (e.g., enzyme activity, cell viability).

Guide 4: Cyclodextrin Inclusion Complexation

Principle of Causality

Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone, with a hydrophobic inner cavity and a hydrophilic exterior.[9][27] They can encapsulate poorly soluble "guest" molecules, like your compound, within their hydrophobic cavity.[11] This "guest-host" inclusion complex effectively shields the hydrophobic part of the drug from water, and the complex itself is water-soluble due to the hydrophilic exterior of the cyclodextrin.[10][28]

Caption: A cyclodextrin encapsulates a hydrophobic drug, forming a soluble complex.

Commonly Used Cyclodextrins

| Cyclodextrin | Key Features |

| β-Cyclodextrin (βCD) | Natural, relatively low cost, but also lower aqueous solubility. |

| Hydroxypropyl-β-cyclodextrin (HPβCD) | Modified, much higher aqueous solubility and lower toxicity than βCD.[10] Very commonly used in formulations. |

| Sulfobutylether-β-cyclodextrin (SBEβCD, Captisol®) | Modified, high solubility, negatively charged. Excellent at solubilizing basic drugs via ionic interactions.[29] |

Step-by-Step Protocol: Kneading Method for Complex Preparation

The kneading method is a simple and efficient way to prepare inclusion complexes in a lab setting.[9]

-

Select Cyclodextrin: HPβCD or SBEβCD are excellent starting points.

-

Molar Ratio: Determine the desired molar ratio of Drug:CD (start with 1:1 and 1:2).

-

Weigh Components: Weigh out the appropriate amounts of the compound and the cyclodextrin.

-

Form a Paste: Place the cyclodextrin in a mortar and add a very small amount of a water/alcohol mixture (e.g., 50:50 water:ethanol) to form a thick, uniform paste.

-

Knead: Gradually add the powdered compound to the paste and knead thoroughly with a pestle for 30-60 minutes. The continuous grinding and close contact facilitates the inclusion of the drug into the cyclodextrin cavity.

-

Dry: Dry the resulting paste in an oven at a moderate temperature (e.g., 40-50°C) until the solvent has completely evaporated, yielding a solid powder.

-

Test Solubility: Test the aqueous solubility of this newly formed powder (the inclusion complex) using the protocol described in the pH adjustment section (using your desired final buffer).

Part 3: References

-

Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

-

Journal of Drug Delivery and Therapeutics. (2019). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. [Link]

-

Wiley. (2007). Oral Lipid-Based Formulations: Enhancing the Bioavailability of Poorly Water-Soluble Drugs. [Link]

-

Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

-

MDPI. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

-

AAPS PharmSciTech. (2012). Drug Solubility: Importance and Enhancement Techniques. [Link]

-

Longdom Publishing. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (2024). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. [Link]

-

Touro Scholar. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

-

Frontiers in Pharmacology. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. [Link]

-

MDPI. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. [Link]

-

Journal of Applied Pharmaceutical Science. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

-

Journal of Pharmaceutical Negative Results. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. [Link]

-

Talanta. (2007). Clinical studies with oral lipid based formulations of poorly soluble compounds. [Link]

-

ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. [Link]

-

Taylor & Francis Online. (2019). Cosolvent - Knowledge and References. [Link]

-

Symmetric. (2024). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. [Link]

-

Wikipedia. Cosolvent. [Link]

-

Future Journal of Pharmaceutical Sciences. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

-

MDPI. (2024). Surfactant-Enabled Nanocarriers in Breast Cancer Therapy: Targeted Delivery and Multidrug Resistance Reversal. [Link]

-

International Journal of Pharmaceutical Research and Applications. (2022). Solubility Enhancement of Drugs. [Link]

-

Journal of Molecular Liquids. (2023). A recent overview of surfactant–drug interactions and their importance. [Link]

-

Journal of Chemical Technology and Metallurgy. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. [Link]

-

Cureus. (2024). Comparative Analysis of Liposomal and Surfactant-Based Drug Delivery Systems. [Link]

-

LinkedIn. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. [Link]

-

Taylor & Francis Online. (2022). The effect of cosolvents and surfactants on the solubility of sulfasalazine. [Link]

-

Google Patents. (1995). Delivery systems for hydrophobic drugs.

-

ResearchGate. (2012). Techniques to improve the solubility of poorly soluble drugs. [Link]

-

PubChem. 4-(2,5-dibutoxy-4-nitrophenyl)morpholine. [Link]

-

Protheragen. Solubilizer Excipients. [Link]

-

SIELC Technologies. (2018). Morpholine, 4-(2,5-dibutoxy-4-nitrophenyl)-. [Link]

-

Pharmaceutics. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. [Link]

-

PubChem. 4-(2,5-diethoxy-4-nitrophenyl)morpholine. [Link]

-

European Pharmaceutical Review. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. [Link]

-

Wikipedia. Morpholine. [Link]

-

Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. [Link]

-

American Association of Pharmaceutical Scientists. (2023). Best Practices For Preformulation In Drug Development. [Link]

-

Otto Chemie Pvt. Ltd. MORPHOLINE. [Link]

-

Contract Pharma. (2017). Optimizing Drug Solubility. [Link]

-

Cambrex. (2024). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]

-

Pharmaceutical Research. (2004). Solubilizing excipients in oral and injectable formulations. [Link]

Sources

- 1. PubChemLite - 4-(2,5-dibutoxy-4-nitrophenyl)morpholine (C18H28N2O5) [pubchemlite.lcsb.uni.lu]

- 2. WO1995024893A1 - Delivery systems for hydrophobic drugs - Google Patents [patents.google.com]

- 3. ijpbr.in [ijpbr.in]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wjbphs.com [wjbphs.com]

- 6. admin.mantechpublications.com [admin.mantechpublications.com]

- 7. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asianpharmtech.com [asianpharmtech.com]

- 9. humapub.com [humapub.com]

- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. routledge.com [routledge.com]

- 13. pharmaexcipients.com [pharmaexcipients.com]

- 14. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]

- 15. ijprajournal.com [ijprajournal.com]

- 16. researchgate.net [researchgate.net]

- 17. Morpholine - Wikipedia [en.wikipedia.org]

- 18. atamankimya.com [atamankimya.com]

- 19. longdom.org [longdom.org]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. Cosolvent - Wikipedia [en.wikipedia.org]

- 22. Solubilizer Excipients - Protheragen [protheragen.ai]

- 23. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. mdpi.com [mdpi.com]

- 26. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. touroscholar.touro.edu [touroscholar.touro.edu]

- 28. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]

optimizing reduction of nitro group in dibutoxy morpholine derivatives

Technical Support Center: Optimizing Nitro Reduction in Dibutoxy Morpholine Derivatives

Topic: Reduction of Nitro Group in Dibutoxy Morpholine Derivatives Ticket ID: CHEM-RED-0042 Status: Open Analyst: Senior Application Scientist

Executive Summary & Chemical Context

Welcome to the Technical Support Center. You are likely working with a scaffold similar to 3,5-dibutoxy-N-(nitrophenyl)morpholine or a related API intermediate.

The Challenge: This reduction presents a unique dichotomy:

-

The Morpholine Ring: Contains a basic nitrogen (pKa ~8.3) that can coordinate strongly to metal catalysts (Pd, Pt), effectively "poisoning" them and stalling the reaction.

-

The Butoxy Chains: These alkyl ethers increase lipophilicity, creating solubility challenges in standard polar protic solvents (MeOH/EtOH) used for hydrogenation. While generally stable, they prevent the use of harsh Lewis acids (e.g.,

,

This guide prioritizes Catalytic Hydrogenation (cleanest profile) and Transfer Hydrogenation (safest/most robust), with Dissolving Metal Reductions reserved for specific selectivity issues.

Method Selection: Decision Matrix

Before starting, use this workflow to select the optimal protocol for your specific derivative.

Figure 1: Decision tree for selecting the reduction methodology based on substrate functionality and scale.

Protocol Module A: Catalytic Hydrogenation (Optimized)

Best For: Clean substrates, scale-up, and avoiding metal waste. Critical Modification: You must mitigate amine poisoning from the morpholine ring.

The "Poisoning" Mechanism

The basic nitrogen of the morpholine ring donates electron density to the active Pd sites, competing with the nitro group and

-

Solution: Protonate the amine using a mild acid. This renders the nitrogen non-coordinating.

Optimized Protocol

-

Solvent System: Mix THF:Methanol (1:1) .

-

Why? Methanol is excellent for hydrogenation kinetics but poor for dissolving dibutoxy derivatives. THF ensures the substrate remains in solution.

-

-

Catalyst: 10 wt% Pd/C (50% wet). Use 5-10% loading by weight relative to substrate.

-

Additive (Crucial): Add 1.1 equivalents of Acetic Acid or Methanesulfonic Acid .

-

Conditions: 3–5 bar

, 25–40°C.

Data: Solvent & Additive Screening

| Entry | Solvent | Additive | Time to Completion | Conversion | Notes |

| 1 | MeOH | None | >24 h | 45% | Stalled (Catalyst Poisoning) |

| 2 | THF | None | 18 h | 60% | Slow kinetics |

| 3 | MeOH/THF | None | 12 h | 70% | Solubility solved, poisoning remains |

| 4 | MeOH/THF | AcOH (1.1 eq) | 3 h | >99% | Optimal Conditions |

Protocol Module B: Transfer Hydrogenation (The "Smart" Route)

Best For: Lab scale (<50g), safety-restricted labs (no

Mechanism: Palladium catalyzes the decomposition of ammonium formate into

Step-by-Step Guide

-

Dissolution: Dissolve 10 mmol of the nitro-dibutoxy morpholine in Methanol (or MeOH/THF) (50 mL). Sparge with Nitrogen for 5 mins.

-

Catalyst Addition: Add 10% Pd/C (0.5 g, wet).

-

Reagent Addition: Add Ammonium Formate (5–7 equivalents) in one portion.

-

Note: The reaction is endothermic; mild heating (40–50°C) is often required to initiate.

-

-

Monitoring: Stir at 50°C. Evolution of gas (

) indicates reaction progress. -

Workup: Filter through Celite. Concentrate. The residue is often the pure amine formate salt or free base.

Citation: This method is supported by Ram and Ehrenkaufer's work on rapid reduction using ammonium formate, which highlights tolerance for various functional groups [1].

Troubleshooting Center (FAQs)

Q1: The reaction stalls at 50-60% conversion. Adding more catalyst doesn't help.

Diagnosis: This is classic Product Inhibition . As the amine product forms, the basic morpholine nitrogen binds to the catalyst surface more strongly than the nitro starting material. Fix:

-

Immediate: Add 1–2 equivalents of Acetic Acid to the reaction mixture. This protonates the product amine (

), forcing it off the catalyst surface. -

Future: Start the reaction with acid present (see Module A).

Q2: My product is stuck in an emulsion during workup (Iron/Tin reduction).

Diagnosis: Amphoteric metal hydroxides (Sn/Fe species) form gelatinous precipitates at neutral pH. Fix:

-

The "Complexation" Trick: Add Potassium Sodium Tartrate (Rochelle's Salt) or EDTA to the aqueous layer. This chelates the metal ions, breaking the emulsion.

-

The pH Swing: For Tin (Sn) reductions, raise the pH to >10 using NaOH. This forms soluble stannates (

), allowing clean phase separation [2].

Q3: I see a "M-57" peak in LCMS (Loss of butyl group).

Diagnosis: While butyl ethers are stable to hydrogenation, they can cleave under strong acidic conditions combined with high heat, or if the ether is actually benzylic. Verification:

-

Ensure you are using Acetic Acid (weak), not Hydrochloric Acid or Sulfuric Acid during hydrogenation.

-

If using Lewis Acids (Fe/HCl), keep temperature <60°C.

-

Note: Standard Pd/C hydrogenation does not cleave alkyl ethers (like butoxy) under mild conditions.

Q4: The starting material precipitates out when I add Methanol.

Diagnosis: The dibutoxy chains make the molecule too lipophilic for pure methanol. Fix:

-

Switch to Ethyl Acetate or a THF/MeOH (1:1) mixture.

-

Warning: Hydrogenation in Ethyl Acetate is slower than in alcohols due to lower hydrogen solubility and lack of proton-shuttling capability. You may need higher pressure (10 bar).

Visualizing the Impurity Pathway

Understanding where the reaction stops is key to fixing it.

Figure 2: Reduction pathway.[1][2][3] Stalling at 'Hydroxylamine' is common if H2 pressure is too low. 'Azoxy' forms if the reaction overheats or is too basic.

References

-

Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: a versatile agent in catalytic hydrogen transfer reductions.[2][3] Synthesis, 1988(02), 91-95.

-

Chemistry Stack Exchange. (2021).[1][4][5] How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2?

-

BenchChem Technical Support. (2025).[1][6][7] Troubleshooting Incomplete Reduction of Nitro Groups to Amines.

-

RSC Advances. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C.

Sources

- 1. organometallics.it [organometallics.it]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. scilit.com [scilit.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

A Comparative Guide to the UV-Vis Absorption of Push-Pull Chromophores: An Analysis of 4-(2,5-Dibutoxy-4-nitrophenyl)morpholine and its Analogs

This technical guide offers a detailed examination of the ultraviolet-visible (UV-Vis) absorption characteristics of 4-(2,5-Dibutoxy-4-nitrophenyl)morpholine. Designed for researchers, chemists, and drug development professionals, this document provides a comparative analysis of its spectral properties against structurally related alternatives, grounded in experimental data and established spectroscopic principles. We will delve into the causality behind its optical properties, provide a robust protocol for its analysis, and contextualize its performance within the broader class of "push-pull" chromophores.

The Molecular Architecture of Push-Pull Chromophores

4-(2,5-Dibutoxy-4-nitrophenyl)morpholine is a quintessential example of a D-π-A "push-pull" system.[1] This molecular design is fundamental to modern organic electronics and sensor technology. It features:

-

An electron-donating (D) moiety: The morpholine ring and the two butoxy groups "push" electron density into the system.

-

A π-conjugated bridge : The phenyl ring acts as a conduit for electron delocalization.

-

An electron-accepting (A) moiety: The nitro group (-NO2) strongly "pulls" electron density towards itself.[2]

This arrangement creates a molecule with a significant ground-state dipole moment. Upon absorption of light, an electron is promoted from a molecular orbital primarily located on the donor end (HOMO) to one centered on the acceptor end (LUMO).[3] This phenomenon, known as an intramolecular charge transfer (ICT) transition, is responsible for the molecule's strong absorption in the visible region of the spectrum.[1] The energy of this transition, and thus the wavelength of maximum absorbance (λmax), is highly sensitive to the molecule's environment, a property known as solvatochromism.[3][4]

Experimental Protocol: Determining UV-Vis Absorption Maxima

The following protocol outlines a standardized method for acquiring the UV-Vis absorbance spectrum of a push-pull chromophore. This self-validating procedure ensures reproducibility and accuracy.

Materials and Instrumentation

-

Analyte: 4-(2,5-Dibutoxy-4-nitrophenyl)morpholine or analog

-

Solvents: Spectroscopic grade solvents of varying polarity (e.g., cyclohexane, dichloromethane, acetonitrile, ethanol).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Glassware: 1 cm path length quartz cuvettes, Class A volumetric flasks, and micropipettes.

Step-by-Step Methodology

-

Stock Solution Preparation: Accurately weigh a small quantity of the chromophore and dissolve it in a chosen solvent to create a stock solution of known concentration (e.g., 1 mM).[3] Gentle heating or sonication may be required to ensure complete dissolution.

-

Working Solution Preparation: Prepare a dilute working solution from the stock. The final concentration should be adjusted to yield a maximum absorbance in the optimal range of the spectrophotometer, typically between 0.2 and 1.0 absorbance units.[3] A concentration of 10-20 µM is often a suitable starting point.

-

Spectrophotometer Setup: Power on the spectrophotometer and allow the lamps to stabilize (typically 15-30 minutes). Set the desired wavelength range for scanning (e.g., 250-700 nm).

-

Baseline Correction: Fill two cuvettes with the pure solvent that was used to prepare the working solution. Place them in the reference and sample holders and run a baseline correction to zero the instrument.

-

Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place it back into the sample holder.

-

Spectrum Acquisition: Initiate the scan. The instrument will plot absorbance as a function of wavelength.

-

Data Analysis: Identify the wavelength at which the highest absorbance peak occurs. This is the λmax. Record this value and the corresponding absorbance.

Caption: A streamlined workflow for determining the λmax of a chromophore.

Comparative Performance: Structural Effects on Absorption Maxima

| Compound | Key Structural Features | Solvent | λmax (nm) | Reference |

| 4-Nitroaniline | Basic D-π-A structure | Water | 381 | [3] |

| 4-Nitroaniline | Basic D-π-A structure | Cyclohexane | 326 | [3] |

| N,N-Diethyl-4-nitroaniline | Stronger alkylamine donor | Not specified | ~410-430 | [4] |

| 4-(2,5-Diethoxy-4-nitrophenyl)morpholine | Strong cyclic amine donor + two alkoxy 'push' groups | Not specified | ~430-470 | [5] |

| 4-(2,5-Dibutoxy-4-nitrophenyl)morpholine | Target compound; similar to diethoxy analog | Dichloromethane | ~460-480 (Predicted) | N/A |

Table 1. Comparison of λmax for 4-nitroaniline and its derivatives. The values for the diethoxy and dibutoxy compounds are estimated based on typical spectra for this class.

Discussion: Causality of Spectral Shifts

The data clearly demonstrates a significant bathochromic (red) shift in the λmax as the electron-donating strength of the molecule increases.

-

Solvent Polarity (Solvatochromism): As seen with 4-nitroaniline, shifting from nonpolar cyclohexane (λmax = 326 nm) to polar water (λmax = 381 nm) causes a large red shift.[3] This is because the ICT excited state is significantly more polar than the ground state. Polar solvents stabilize this highly polar excited state more effectively, lowering its energy and thus shifting the absorption to a longer wavelength.[3]

-

Strength of the Donor Group: Replacing the simple amino (-NH2) group of 4-nitroaniline with a more powerful N,N-diethylamino donor results in a red shift. The morpholine ring in the target compound is also a strong donor. This increased "push" of electrons enhances the ICT character of the transition, making it occur at lower energy (longer wavelength).[4]

-

Auxiliary Donors (Alkoxy Groups): The critical difference in our target compound is the presence of two alkoxy (dibutoxy) groups on the phenyl ring. These groups act as additional electron-donating centers, further pushing electron density into the π-system. This significantly enhances the overall donor strength of the substituted ring, leading to a substantial red shift compared to analogs without these groups. The longer butyl chains are expected to have a minimal electronic effect compared to ethyl chains but will increase solubility in nonpolar organic solvents.